molecular formula C11H11F3O2 B12828305 Ethyl 3-methyl-2-(trifluoromethyl)benzoate

Ethyl 3-methyl-2-(trifluoromethyl)benzoate

Cat. No.: B12828305
M. Wt: 232.20 g/mol
InChI Key: DDRYOHFJXIYOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-2-(trifluoromethyl)benzoate is a fluorinated organic compound that serves as a valuable building block in organic and medicinal chemistry research. The strategic incorporation of both a methyl and a trifluoromethyl group on the benzoate ring creates a versatile molecular scaffold. The trifluoromethyl group is a key pharmacophore known for its strong electron-withdrawing nature, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a crucial feature in the development of new pharmaceuticals and agrochemicals . In research settings, this ester is primarily utilized as a chemical intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles, while the aromatic ring can undergo further electrophilic substitutions. Researchers employ this compound in the synthesis of more complex molecules for potential applications such as histone deacetylase (HDAC) inhibitors in oncology research or antimicrobial agents, where the trifluoromethyl group is thought to enhance membrane penetration and target interaction . As with all compounds of this class, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

ethyl 3-methyl-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O2/c1-3-16-10(15)8-6-4-5-7(2)9(8)11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

DDRYOHFJXIYOJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C(F)(F)F)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 3 Methyl 2 Trifluoromethyl Benzoate

Retrosynthetic Analysis and Key Precursor Preparation

A logical retrosynthetic analysis of the target molecule, Ethyl 3-methyl-2-(trifluoromethyl)benzoate, disconnects the ester linkage. This primary disconnection points to two key precursors: 3-methyl-2-(trifluoromethyl)benzoic acid and ethanol (B145695) . While ethanol is a readily available common reagent, the synthesis of the substituted benzoic acid is the central challenge of the precursor preparation stage.

The synthesis of 3-methyl-2-(trifluoromethyl)benzoic acid can be approached through several routes, typically starting from a commercially available trifluoromethylated aromatic compound. A common strategy involves the introduction of a carboxyl group onto a pre-functionalized benzene (B151609) ring, for example, through the carboxylation of an organometallic intermediate.

Synthesis of Substituted Benzoic Acid Derivatives

The formation of the key intermediate, 3-methyl-2-(trifluoromethyl)benzoic acid, can be achieved primarily through two established methods:

Carboxylation of Organometallic Reagents: This is a widely used and effective method for creating benzoic acid derivatives. The process generally starts with a halogenated precursor, such as 2-bromo-1-methyl-3-(trifluoromethyl)benzene. This starting material is reacted with a strong organometallic base like butyllithium (B86547) or with magnesium metal to form an organolithium or Grignard reagent, respectively. This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. A similar process has been successfully employed for the synthesis of 2,6-dichloro-3-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid. allhdi.comgoogle.com

Oxidation of a Methyl Group: An alternative pathway involves the selective oxidation of a methyl group on a precursor molecule like 1,3-dimethyl-2-(trifluoromethyl)benzene. This transformation requires specific oxidizing agents that can selectively convert one of the methyl groups to a carboxylic acid while leaving the other intact. For instance, methods involving air oxidation with a cobalt catalyst have been documented for the synthesis of related compounds like 3-methyl-2-nitrobenzoic acid from 1,3-dimethyl-2-nitrobenzene. googleapis.com

Esterification Reactions for Ethyl Benzoate (B1203000) Formation

Once the 3-methyl-2-(trifluoromethyl)benzoic acid precursor is obtained, the final step is an esterification reaction with ethanol. This can be accomplished through several catalytic methods. The presence of two ortho substituents (methyl and trifluoromethyl) can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. rsc.orgmdpi.comresearchgate.net

The most traditional and widely practiced method for this transformation is the Fischer-Speier esterification. scribd.com This reaction involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst. quora.com

Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts for this reaction. rsc.orgtcu.edu

Equilibrium: Fischer esterification is a reversible process. scribd.com To drive the reaction towards the formation of the ethyl ester product, a large excess of ethanol is typically used as the solvent, shifting the equilibrium according to Le Châtelier's principle. ucla.edu Alternatively, the removal of water as it is formed can also achieve the same outcome.

Recent advancements have shown that microwave irradiation can significantly accelerate the rate of Fischer esterification compared to conventional heating methods. researchgate.net

In a move towards more environmentally benign processes, solid acid catalysts have emerged as a recyclable and less corrosive alternative to mineral acids. oru.edu These heterogeneous catalysts are easily separated from the reaction mixture, simplifying the purification process. oru.edu

A variety of solid acids have proven effective for the esterification of benzoic acids. oru.eduiitm.ac.in Research has demonstrated that these catalysts can facilitate both esterification and transesterification reactions. rsc.org

Catalyst TypeExamplesKey AdvantagesRef.
Sulfated/Tungstated Metal Oxides Sulfated Zirconia (SZA), Tungstated Zirconia (WZA)High acidity and activity, reusable. oru.edu
Zeolites Hβ, ETS-10 HShape selectivity, thermal stability. oru.edu
Ion-Exchange Resins Amberlyst-15Commercially available, effective at moderate temperatures. dergipark.org.tr
Heteropolyacids Phosphotungstic acid, Silicotungstic acidVery strong Brønsted acidity, high catalytic activity. iitm.ac.in
Functionalized Carbon Sulfonated Activated CarbonSustainable, derived from renewable biomass. acs.org

A study utilizing a titanium-zirconium solid acid catalyst for the esterification of various benzoic acids noted that strong electron-withdrawing groups in the ortho position, such as a trifluoromethyl group, can significantly decrease the reaction yield due to steric hindrance and electronic effects. mdpi.com

Transesterification offers an alternative route to the desired product. This method would involve first synthesizing a different ester of 3-methyl-2-(trifluoromethyl)benzoic acid, for example, the methyl ester. This intermediate ester could then be reacted with an excess of ethanol in the presence of an acid or base catalyst. The large excess of ethanol would shift the equilibrium towards the formation of the more stable ethyl ester and methanol. ucla.edu This strategy can be particularly useful if the intermediate methyl ester is easier to synthesize or purify.

Advanced Fluorination Techniques for the Trifluoromethyl Moiety

Modern organic synthesis has developed a range of techniques for trifluoromethylation. illinois.edu

Use of Fluorinated Building Blocks: The most direct and often most practical approach for complex molecules is to start with a commercially available building block that already contains the trifluoromethyl group. wikipedia.org For the synthesis of this compound, a plausible starting material would be a compound like 2-bromo-3-methylbenzotrifluoride.

Metal-Catalyzed Cross-Coupling: These methods are powerful for forming C-CF₃ bonds. A common approach involves the palladium- or copper-catalyzed coupling of an aryl halide (e.g., aryl iodide or bromide) with a trifluoromethylating agent.

Direct C-H Trifluoromethylation: This advanced technique involves the direct replacement of a hydrogen atom on the aromatic ring with a -CF₃ group. This is typically achieved through radical, nucleophilic, or electrophilic pathways using specialized reagents.

Reagent ClassExample Reagent(s)Typical ApplicationRef.
Nucleophilic (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash Reagent)Addition to carbonyls and other electrophiles. wikipedia.org
Electrophilic Umemoto's reagents, Togni's reagentsTrifluoromethylation of electron-rich aromatics and nucleophiles. illinois.edu
Radical Trifluoroiodomethane (CF₃I), Langlois' reagent (NaSO₂CF₃)Radical addition to alkenes or radical aromatic substitution.-

Direct Trifluoromethylation of Aromatic Substrates

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring represents an efficient strategy for synthesizing trifluoromethylated compounds. These methods are often sought for late-stage functionalization in multi-step syntheses. conicet.gov.ar The target molecule, this compound, could theoretically be synthesized by the direct C-H trifluoromethylation of Ethyl 3-methylbenzoate (B1238549) at the C-2 position. However, this transformation faces challenges, including controlling regioselectivity and overcoming the steric hindrance imposed by the adjacent methyl and ethyl ester groups.

Copper-Catalyzed Trifluoromethylation (e.g., Aryl Iodides, Boronic Acids)

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, valued for the low cost and high efficiency of copper catalysts. nih.gov In the context of trifluoromethylation, copper catalysis facilitates the formation of C-CF₃ bonds from various pre-functionalized aromatic substrates, such as aryl iodides and aryl boronic acids.

For the synthesis of this compound, a plausible starting material would be Ethyl 2-iodo-3-methylbenzoate. The reaction would involve a copper catalyst, a suitable ligand, and a trifluoromethyl source. A general representation of this cross-coupling reaction is shown below:

Reaction Scheme: Ar-I + "CF₃ Source" --(Cu Catalyst, Ligand)--> Ar-CF₃

Key components of this methodology include:

Trifluoromethylating Agents: Both nucleophilic (e.g., TMSCF₃, Ruppert-Prakash reagent) and electrophilic reagents can be employed in copper-catalyzed systems. nih.govbeilstein-journals.org

Copper Sources: Common catalysts include CuI, CuBr, Cu(OAc)₂, and Cu(OTf)₂.

Ligands: Ligands such as phenanthroline or other N-based chelators are often required to stabilize the copper center and facilitate the catalytic cycle.

The mechanism often involves the generation of a Cu-CF₃ species. For instance, with a nucleophilic source like TMSCF₃, a copper(I) salt can form a [CuCF₃] intermediate. This species can then react with an aryl iodide through a process that may involve oxidative addition and reductive elimination steps. Alternatively, mechanisms involving radical intermediates have been proposed, analogous to Sandmeyer-type reactions, where an electron transfer from a Cu(I)CF₃ species to the substrate initiates the process. nih.gov

A similar strategy can be applied to aryl boronic acids, where a copper catalyst mediates the coupling between the boronic acid and a trifluoromethylating agent.

ComponentExampleRole in Reaction
Aromatic Substrate Ethyl 2-iodo-3-methylbenzoateAryl partner in cross-coupling
CF₃ Source TMSCF₃ (Ruppert-Prakash Reagent)Provides the trifluoromethyl group
Copper Catalyst Copper(I) Iodide (CuI)Facilitates the C-CF₃ bond formation
Ligand 1,10-PhenanthrolineStabilizes catalyst, enhances reactivity
Solvent DMF, NMPHigh-boiling polar aprotic solvent
Electrophilic Trifluoromethylation Reagents (e.g., Umemoto's Reagents, Togni's Reagents)

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" synthon to a nucleophilic substrate. conicet.gov.arresearchgate.net Since the 1980s, several stable and effective electrophilic trifluoromethylating reagents have been developed, with Umemoto's and Togni's reagents being the most prominent and commercially available. chem-station.comnih.gov These reagents are capable of trifluoromethylating a wide array of nucleophiles, including arenes, under appropriate conditions. beilstein-journals.orgnih.gov

The direct C-H trifluoromethylation of Ethyl 3-methylbenzoate using these reagents would typically require activation of the aromatic ring, as electron-rich arenes are more susceptible to electrophilic attack. The reaction may be promoted by a Lewis or Brønsted acid.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. nih.gov They are powerful trifluoromethylating agents suitable for various substrates. rsc.org

Togni's Reagents: These are hypervalent iodine(III)-CF₃ compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3-(1H)-one. researchgate.netnih.gov They are known for their mild reaction conditions and broad applicability. nih.gov

Table of Common Electrophilic CF₃ Reagents

Reagent Family Specific Example Key Feature
Umemoto's Reagents S-(Trifluoromethyl)dibenzothiophenium triflate Highly reactive chalcogenium salts nih.gov

| Togni's Reagents | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | Shelf-stable hypervalent iodine reagents nih.gov |

The mechanism for the trifluoromethylation of an arene generally proceeds via an electrophilic aromatic substitution pathway (SᴇAr). The reagent delivers the electrophilic trifluoromethyl group to the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation employs reagents that act as a source of the trifluoromethyl anion ("CF₃⁻"). chem-station.com This is arguably the most versatile method for direct trifluoromethylation. beilstein-journals.org The most well-known reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent. beilstein-journals.orgnih.gov

To apply this strategy for the synthesis of this compound, a starting material with an electrophilic center or a leaving group at the C-2 position is necessary. For example, a Sandmeyer-type reaction starting from Ethyl 2-amino-3-methylbenzoate could be envisioned. The amino group is first converted to a diazonium salt, which can then be reacted with a copper-CF₃ complex generated in situ from a nucleophilic CF₃ source. nih.gov

Another approach involves the direct nucleophilic aromatic substitution (SɴAr) on a highly electron-deficient arene bearing a leaving group (like fluorine or a nitro group). However, the substrate for the target molecule is not sufficiently electron-deficient for a direct SɴAr reaction.

A more contemporary method involves the use of fluoroform (HCF₃), a potent greenhouse gas, as the CF₃ source. beilstein-journals.org In the presence of a strong base like potassium hexamethyldisilazide (KHMDS), fluoroform generates a trifluoromethyl anion, which can react with electrophiles. beilstein-journals.orgnih.gov While primarily used for the trifluoromethylation of carbonyl compounds, its application in aromatic systems is an area of ongoing research. beilstein-journals.org

Radical-Mediated Trifluoromethylation Protocols

Radical-mediated pathways provide an alternative to ionic trifluoromethylation. These methods involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. chem-station.com The resulting radical intermediate is subsequently oxidized to a cation, followed by deprotonation to yield the final product.

The •CF₃ radical can be generated from various precursors:

From Electrophilic Reagents: Reagents like Togni's or Umemoto's reagents can undergo single-electron transfer (SET) reduction to generate a trifluoromethyl radical. researchgate.net

From Radical Initiators: Compounds like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoroiodomethane (CF₃I) can generate •CF₃ radicals upon reaction with an oxidant (e.g., a peroxide) or under thermal/photochemical conditions. nih.gov

A plausible radical-mediated synthesis of this compound would involve the reaction of Ethyl 3-methylbenzoate with a source of •CF₃ radicals. The regioselectivity of the radical addition would be a critical factor.

Example Radical Generation: CF₃SO₂Na + t-BuOOH --(Cu(II))--> •CF₃ + SO₂ + t-BuO• + NaOH nih.gov

The mechanism proceeds via the addition of the highly electrophilic •CF₃ radical to the aromatic π-system of Ethyl 3-methylbenzoate. The resulting cyclohexadienyl radical intermediate must then undergo an oxidation and deprotonation sequence to furnish the aromatic product.

Photoinduced and Photoredox Catalysis in C-CF₃ Bond Formation

Photoredox catalysis has emerged as a powerful tool for C-CF₃ bond formation under mild conditions, using visible light to drive the reaction. beilstein-journals.org These reactions often proceed via radical pathways. A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and enters an excited state. beilstein-journals.org This excited state catalyst can then act as a potent single-electron reductant or oxidant.

For trifluoromethylation, the excited photocatalyst can reduce an electrophilic trifluoromethylating reagent (like Umemoto's or Togni's reagent) via single-electron transfer (SET) to generate a trifluoromethyl radical (•CF₃). beilstein-journals.org

Catalytic Cycle Snapshot:

Excitation: Photocatalyst (PC) + hν → PC*

SET Reduction: PC* + "CF₃⁺ Source" → PC⁺ + •CF₃

Radical Addition: •CF₃ + Ar-H → [Ar(H)CF₃]•

Oxidation & Deprotonation: [Ar(H)CF₃]• + PC⁺ → Ar-CF₃ + H⁺ + PC

This method has been successfully applied to the direct C-H trifluoromethylation of alkenes and arenes. beilstein-journals.org Applying this to Ethyl 3-methylbenzoate could provide a direct route to the target molecule, with the reaction's success hinging on factors like regioselectivity and catalyst efficiency. More recently, earth-abundant metal catalysts, such as those based on iron, are being explored for these transformations. diva-portal.org

Indirect Methods for Trifluoromethyl Group Incorporation

Indirect methods involve the synthesis of the trifluoromethyl group from other functionalities already present on the aromatic ring. This multi-step approach can offer better control over regioselectivity compared to direct C-H functionalization. A classic and robust indirect method is the halogen exchange (HALEX) reaction, where a trichloromethyl (-CCl₃) or tribromomethyl (-CBr₃) group is converted to a trifluoromethyl group using a fluorinating agent.

A potential indirect synthesis of this compound could start from 2,3-dimethylbenzoic acid. The synthesis would proceed through several key steps:

Radical Chlorination: The methyl group at the C-2 position is selectively converted into a trichloromethyl group using radical chlorination conditions (e.g., Cl₂ with UV light initiation). The benzylic protons of the C-2 methyl group are more reactive than those of the C-3 methyl group.

Fluorination: The resulting 3-methyl-2-(trichloromethyl)benzoic acid is then treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF), to replace the chlorine atoms with fluorine. google.com

Esterification: Finally, the carboxylic acid group is esterified to yield this compound. This can be achieved using standard methods, such as Fischer esterification (ethanol with a catalytic amount of strong acid).

This pathway, while longer, avoids the challenges of direct C-H activation on a sterically hindered and electronically unactivated position, leveraging well-established chemical transformations. google.com

Fluorination of Trichloro- or Dichloromethyl Precursors

A traditional and historically significant method for introducing a trifluoromethyl group onto an aromatic ring involves the halogen exchange (Halex) reaction of a corresponding trichloromethyl-substituted precursor. wikipedia.org This transformation can be accomplished by treating a benzotrichloride (B165768) derivative with a fluorinating agent.

The Swarts reaction, first developed in 1892, utilized antimony fluorides (like SbF₃) for this purpose. wikipedia.org In a potential synthesis of the target compound, a precursor such as ethyl 3-methyl-2-(trichloromethyl)benzoate would be subjected to a strong fluorinating agent. Modern variations of this method often employ hydrogen fluoride (HF), which can be more practical for industrial-scale synthesis. wikipedia.org

Table 1: Example of Fluorinating Agents for Halogen Exchange

Reagent Description
Antimony Trifluoride (SbF₃) A classic reagent used in the Swarts reaction for converting C-Cl to C-F bonds.
Hydrogen Fluoride (HF) A common industrial reagent for fluorination, often used with a catalyst.

The primary challenge in this approach is the synthesis of the required trichloromethylated precursor, which must be constructed with the methyl and ester groups already in their correct positions. The harsh conditions often required for the halogen exchange must also be compatible with the ester functional group.

Synthetic Routes Involving Trifluoropyruvates

Trifluorinated building blocks provide an alternative and often milder pathway to complex fluorinated molecules. Ethyl trifluoropyruvate and its derivatives are versatile reagents that can be used to construct various trifluoromethyl-containing compounds. While a direct synthesis of this compound from trifluoropyruvates is not commonly documented, related syntheses illustrate the potential of this strategy.

For instance, derivatives of ethyl 4,4,4-trifluoro-2-oxobutanoate (a trifluoropyruvate equivalent) have been used in the synthesis of trifluoromethylated heterocyclic esters. google.com In a hypothetical route, a trifluoropyruvate derivative could engage in a cycloaddition or condensation reaction with a suitably substituted 1,3-diene to construct the substituted aromatic ring. This approach builds the ring system with the trifluoromethyl group already incorporated, avoiding the need for a separate, and often harsh, fluorination step.

Regioselective Introduction of Aromatic Substituents (Methyl Group)

Achieving the correct 1,2,3-substitution pattern on the benzene ring (ester at C1, trifluoromethyl at C2, and methyl at C3) is a significant synthetic challenge. The regiochemical outcome of aromatic substitution reactions is governed by the electronic properties of the substituents already present on the ring. uci.edu

Directed Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto a benzene ring. youtube.com The success of this strategy depends on the directing effects of the groups already attached.

Ester Group (-COOEt): The ethyl ester group is an electron-withdrawing group and acts as a meta-director in EAS reactions. ucalgary.cachegg.com

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine, making it a powerful deactivating group and a meta-director. masterorganicchemistry.com

Given that both the ester and trifluoromethyl groups direct incoming electrophiles to the meta position, a direct Friedel-Crafts alkylation to install the methyl group at the C3 position of ethyl 2-(trifluoromethyl)benzoate would be highly disfavored. The C3 position is ortho to the ester and ortho to the trifluoromethyl group, making it electronically deactivated toward electrophilic attack. Therefore, a synthetic strategy would likely involve introducing the substituents in a different order or using an alternative method. One might start with m-toluic acid, but controlling the subsequent introduction of the trifluoromethyl group at the C2 position would remain a significant challenge.

Cross-Coupling Reactions for Alkylation of Aromatic Rings

Modern synthetic chemistry offers a more powerful and regioselective alternative to EAS: transition-metal-catalyzed cross-coupling reactions. mdpi.comnumberanalytics.com These reactions have revolutionized the formation of carbon-carbon bonds. numberanalytics.com A plausible and efficient strategy for synthesizing the target molecule would involve a cross-coupling reaction to introduce the methyl group.

This approach would begin with a precursor such as Ethyl 2-(trifluoromethyl)-3-halobenzoate (where the halogen is typically Br or I). This precursor could then be coupled with a methylating agent using a palladium or nickel catalyst.

Table 2: Representative Cross-Coupling Reactions for Methylation

Reaction Name Coupling Partners Typical Catalyst
Suzuki Coupling Aryl Halide + Methylboronic Acid/Ester Palladium complex (e.g., Pd(PPh₃)₄)
Kumada Coupling Aryl Halide + Methylmagnesium Bromide (Grignard) Nickel or Palladium complex

| Stille Coupling | Aryl Halide + Methyltin Reagent | Palladium complex |

The key advantage of this method is its high regioselectivity. The C-C bond forms precisely at the location of the carbon-halogen bond, bypassing the challenges of electronic directing effects inherent in electrophilic substitution. organic-chemistry.org This makes cross-coupling the most likely and effective strategy for the controlled introduction of the methyl group in the final stages of the synthesis.

Stereochemical Control in the Synthesis of Related Fluorinated Esters

The target molecule, this compound, is achiral and therefore does not have enantiomers. However, the principles of its synthesis are relevant to a wide range of related fluorinated esters that are chiral and whose biological activity may depend on a specific stereoisomer. The enantioselective synthesis of fluorinated compounds is a critical goal in medicinal chemistry. nih.gov Controlling the three-dimensional arrangement of atoms is often achieved through asymmetric catalysis.

Asymmetric Catalysis for Chiral Fluorinated Compounds

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. chemrxiv.org This is a highly efficient method for creating chiral centers. researchgate.netnih.gov If a chiral analog of the target molecule were desired—for example, a structure with a chiral center on a side chain—asymmetric catalysis would be the premier strategy.

Research has identified several powerful classes of catalysts for asymmetric fluorination and related transformations:

Chiral Phosphoric Acids: These organocatalysts can act as chiral anion phase-transfer catalysts, activating fluorinating agents like Selectfluor to deliver a fluorine atom with high enantioselectivity. unizar.es

Cinchona Alkaloids: These readily available natural products and their derivatives can be used to promote enantioselective electrophilic fluorination of various substrates, including β-ketoesters. rsc.orgnih.gov

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are widely used. For example, europium(III) triflate combined with a chiral pybox ligand has been shown to catalyze the highly enantioselective fluorination of 3-oxo esters. researchgate.net

These catalytic systems operate by creating a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. chemrxiv.org This precise level of stereochemical control is essential for the development of modern, single-enantiomer fluorinated drugs and agrochemicals. nih.gov

Enantioselective Functionalization of Fluorine-Containing Substrates

A comprehensive review of scientific literature reveals a notable absence of studies specifically detailing the enantioselective functionalization of this compound. While the field of asymmetric synthesis has seen significant advancements in the enantioselective transformation of fluorine-containing molecules, direct application to this particular substrate has not been reported.

General strategies for the enantioselective synthesis of molecules bearing trifluoromethyl groups often involve the catalytic reduction of trifluoromethyl-substituted imines or the α-trifluoromethylation of carbonyl compounds. nih.govnih.gov These methods have proven effective for a range of substrates, leading to the formation of chiral, trifluoromethyl-containing products with high enantioselectivity.

Additionally, the use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of complex molecules. sigmaaldrich.comwikipedia.org These auxiliaries can be temporarily attached to a substrate to direct the stereochemical course of a reaction before being removed. However, the application of this or other enantioselective methods specifically to this compound is not documented in the reviewed literature.

Further research is required to explore the potential for enantioselective functionalization of this compound. Such studies would be valuable for the synthesis of novel, enantioenriched compounds with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Methyl 2 Trifluoromethyl Benzoate

Reactions at the Ester Functional Group

The reactivity of the ethyl ester group in Ethyl 3-methyl-2-(trifluoromethyl)benzoate is significantly influenced by the electronic effects of the adjacent trifluoromethyl group and the methyl group at the meta-position. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating. However, the ortho-position of the bulky trifluoromethyl group introduces considerable steric hindrance around the ester functionality, which can impede the approach of nucleophiles.

Hydrolysis and Saponification Kinetics

The hydrolysis of esters can proceed under both acidic and basic conditions. In the case of this compound, the rate of hydrolysis is expected to be influenced by both electronic and steric factors.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. While the electron-withdrawing trifluoromethyl group would favor this, the steric hindrance it imposes could slow down the reaction rate compared to unhindered esters.

Base-Promoted Hydrolysis (Saponification): Saponification involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally a second-order reaction. chemrxiv.org The strong electron-withdrawing nature of the trifluoromethyl group would typically accelerate the rate of saponification by stabilizing the negatively charged transition state. However, the steric hindrance from the ortho-trifluoromethyl group is a significant counteracting factor. Studies on the alkaline hydrolysis of other sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that high temperatures (200–300 °C) can overcome this steric hindrance to achieve quantitative hydrolysis. psu.edu

Table 1: Expected Factors Influencing Hydrolysis and Saponification of this compound

FactorInfluence on ReactivityRationale
Ortho-Trifluoromethyl Group (Electronic) AcceleratingStrong -I effect increases the electrophilicity of the carbonyl carbon.
Ortho-Trifluoromethyl Group (Steric) DeceleratingBulky group hinders the approach of nucleophiles to the carbonyl center.
Meta-Methyl Group Weakly AcceleratingWeak +I effect slightly increases electron density on the ring, with minor impact on the ester.

Amidation and Other Ester Derivatizations

The conversion of this compound to amides or other ester derivatives is subject to the same steric and electronic constraints as hydrolysis.

Amidation: Direct amidation with amines is often challenging for sterically hindered esters. researchgate.net The nucleophilic attack of the amine on the carbonyl carbon is impeded by the bulky ortho-trifluoromethyl group. Specialized methods are often required for the amidation of such hindered esters. For instance, the use of strong bases like potassium tert-butoxide in DMSO has been reported for the amidation of esters, though the success can be substrate-dependent. scispace.com Another approach involves the use of catalysts, such as niobium(V) oxide, which has shown high activity in the amidation of various esters with amines under solvent-free conditions. researchgate.net

Transesterification: Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. Similar to hydrolysis, the reaction rate for this compound would be a balance between the activating electronic effect of the trifluoromethyl group and its deactivating steric effect.

Reduction of the Ester Moiety

The ester group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. ucalgary.ca In this case, the reaction would yield (3-methyl-2-(trifluoromethyl)phenyl)methanol and ethanol (B145695). The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. ucalgary.ca

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (e.g., -78 °C). libretexts.org This would produce 3-methyl-2-(trifluoromethyl)benzaldehyde.

Table 2: Plausible Reduction Products of this compound

Reducing AgentProduct(s)General Conditions
Lithium Aluminum Hydride (LiAlH₄)(3-methyl-2-(trifluoromethyl)phenyl)methanol and EthanolEthereal solvent (e.g., THF, diethyl ether), followed by aqueous workup.
Diisobutylaluminum Hydride (DIBAL-H)3-methyl-2-(trifluoromethyl)benzaldehydeAprotic solvent (e.g., toluene, hexanes) at low temperature (-78 °C).

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness often makes transformations of the CF₃ group challenging.

Investigation of C-F Bond Activation and Functionalization

Activation of the C-F bonds in a trifluoromethyl group is a significant area of research in organic chemistry. baranlab.orgnih.gov These transformations often require specific conditions or activating groups within the molecule.

For benzotrifluorides, selective C-F bond activation has been achieved, but it often relies on the presence of an ortho-directing or activating group, such as a hydrosilyl group. tcichemicals.com This group can facilitate the abstraction of a fluoride (B91410) ion. In the case of this compound, the absence of such a specific activating group makes direct C-F bond functionalization more difficult.

However, some methods for C-F bond activation in trifluoromethylated arenes without specific directing groups have been developed. These can include the use of thermally activated γ-aluminium oxide, which can convert trifluoromethylated arenes to either cyclic ketones or carboxylic acids depending on the activation degree. rsc.org Another approach involves photoredox catalysis for the defluoroalkylation of unactivated trifluorotoluene derivatives. scispace.com

Transformations of the Trifluoromethyl Group (e.g., Reductions, Nucleophilic Displacements)

While direct C-F bond cleavage is difficult, under certain conditions, the trifluoromethyl group can undergo transformations.

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid group typically requires harsh reaction conditions. However, studies have shown that for some substrates, such as methyl p-trifluoromethylbenzoate, partial hydrolysis of the trifluoromethyl group can occur in a slightly alkaline solution at high temperatures (200–300 °C). psu.edu This suggests that under forcing conditions, the trifluoromethyl group in this compound might also be susceptible to hydrolysis.

Nucleophilic Displacement: Nucleophilic displacement of fluoride from a trifluoromethyl group is generally very difficult due to the strong C-F bond and the instability of the resulting carbanion.

Aromatic Ring Transformations

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is highly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (-CF₃ and -COOEt). pressbooks.pub While the methyl group is activating, its effect is largely overcome by the two deactivating groups. Electrophilic substitution, if forced, is predicted to occur at the positions least deactivated.

The directing effects of the substituents are as follows:

-COOEt (at C1): Directs meta to C3 and C5.

-CF₃ (at C2): Directs meta to C4 and C6.

-CH₃ (at C3): Directs ortho to C2 and C4, and para to C6.

Considering these effects, the positions C4, C5, and C6 are potential sites for substitution. Steric hindrance from the adjacent methyl and trifluoromethyl groups would likely disfavor attack at C4. The most probable site for electrophilic attack is C5, which is meta to the -COOEt group and not sterically hindered. A common example of EAS is nitration. The nitration of methyl benzoate (B1203000), a related compound, yields primarily the meta-substituted product, methyl 3-nitrobenzoate. mnstate.eduaiinmr.comrsc.orgyoutube.com

The general mechanism for EAS proceeds via a two-step process involving the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. msu.edubyjus.comchemistry.coach

Nucleophilic Aromatic Substitution (SNAr)

The parent molecule, this compound, is not expected to undergo nucleophilic aromatic substitution directly, as it lacks a suitable leaving group (such as a halogen) on the aromatic ring. However, if a leaving group were present, the strong electron-withdrawing nature of the -CF₃ and -COOEt groups would activate the ring for SNAr. nih.gov For instance, in a hypothetical derivative like Ethyl 5-bromo-3-methyl-2-(trifluoromethyl)benzoate, the bromine atom could be displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing substituents. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. youtube.com These reactions typically require an aromatic halide or triflate to couple with an organometallic reagent, such as an organoboron compound. organic-chemistry.orgacs.org To subject this compound to such reactions, it would first need to be functionalized with a suitable leaving group, for example, through electrophilic halogenation at the C5 position.

The resulting aryl halide could then participate in a cross-coupling reaction. For example, a Suzuki-Miyaura coupling of Ethyl 5-bromo-3-methyl-2-(trifluoromethyl)benzoate with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile method for further derivatization.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
Ethyl 5-bromo-3-methyl-2-(trifluoromethyl)benzoatePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Ethyl 5-phenyl-3-methyl-2-(trifluoromethyl)benzoate

Oxidative Modifications

The methyl group on the aromatic ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. Milder reagents can be used to achieve partial oxidation to the aldehyde. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) is known to selectively oxidize methyl groups on electron-deficient rings. thieme-connect.de The trifluoromethyl group and the ester group are generally resistant to these oxidative conditions.

Reductive Modifications

The Birch reduction is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com For aromatic rings bearing electron-withdrawing substituents, such as a carboxylic acid or its ester, the reduction typically occurs in a manner that the substituent ends up on a double bond in the product. vedantu.comorganic-chemistry.org In the case of this compound, both the -COOEt and -CF₃ groups are electron-withdrawing, and would direct the regiochemical outcome of the reduction, leading to a substituted 1,4-cyclohexadiene.

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of these transformations is crucial for predicting products and optimizing reaction conditions.

Stepwise Electrophilic Aromatic Substitution: As previously mentioned, EAS reactions on the benzoate ring proceed through a stepwise mechanism. The reaction begins with the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acids). aiinmr.com This electrophile is then attacked by the π-electrons of the aromatic ring in a slow, rate-determining step to form a resonance-stabilized carbocation known as the arenium ion. byjus.commsu.edu In a final, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. byjus.com

Stepwise Nucleophilic Aromatic Substitution: The mechanism for SNAr reactions is also stepwise. It involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. nih.gov This intermediate is the key to the reaction, and its stability is enhanced by the presence of strong electron-withdrawing groups. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Radical Mechanisms: While many transformations are ionic, radical pathways can also be relevant. For instance, reactions involving trifluoromethyl radicals can occur with aromatic compounds. rsc.org Additionally, the oxidation of the methyl group can, under certain conditions (e.g., using N-bromosuccinimide with a radical initiator), proceed via a benzylic radical intermediate to form a benzylic bromide, which is a versatile synthetic precursor.

The mechanisms of metal-catalyzed reactions are often described by catalytic cycles. The Suzuki-Miyaura coupling reaction provides a clear example. youtube.comyoutube.com

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (e.g., Ethyl 5-bromo-3-methyl-2-(trifluoromethyl)benzoate). This step forms a Pd(II) intermediate. youtube.com

Transmetalation: The organoboron reagent (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This step is known as transmetalation. youtube.comyoutube.com

Reductive Elimination: The two organic groups on the Pd(II) center then couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This reductive elimination step regenerates the active Pd(0) catalyst, which can then enter another cycle. youtube.com

Key intermediates in these transformations have been identified or are well-established by mechanistic studies. The arenium ion in EAS and the Meisenheimer complex in SNAr are crucial charged intermediates that dictate the course of these ionic substitution reactions. In metal-catalyzed cross-coupling, the various organopalladium(II) complexes are the key intermediates within the catalytic cycle.

Advanced Characterization and Spectroscopic Analysis of Ethyl 3 Methyl 2 Trifluoromethyl Benzoate

Mass Spectrometry (MS) Techniques

Electrospray Ionization (ESI-MS) and Soft Ionization Methods

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of thermally labile and moderately polar molecules like Ethyl 3-methyl-2-(trifluoromethyl)benzoate. This method typically imparts minimal energy to the analyte, which keeps the molecule intact and primarily results in the observation of the molecular ion or simple adducts, rather than extensive fragmentation.

In a typical positive ion mode ESI-MS analysis, this compound would be expected to be detected as several common adducts. The most prominent of these would likely be the protonated molecule, denoted as [M+H]⁺. Additionally, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are frequently observed, arising from trace amounts of salts present in the solvents or on glassware. The formation of these adducts is a hallmark of ESI and provides a clear indication of the molecular weight of the compound. While direct experimental ESI-MS data for this specific compound is not widely published, analysis of related benzoate (B1203000) esters confirms this behavior. researchgate.net The technique is particularly useful for confirming the molecular mass of synthesized compounds and for monitoring reaction progress in real-time. copernicus.org

Predicted Ion/Adduct Ion Formula Description
[M+H]⁺[C₁₁H₁₂F₃O₂]⁺Protonated Molecule
[M+Na]⁺[C₁₁H₁₁F₃O₂Na]⁺Sodium Adduct
[M+K]⁺[C₁₁H₁₁F₃O₂K]⁺Potassium Adduct
[M+NH₄]⁺[C₁₁H₁₅F₃NO₂]⁺Ammonium (B1175870) Adduct

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₁₁F₃O₂. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). This calculated exact mass serves as a benchmark. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, ruling out other potential formulas. This level of accuracy is indispensable for confirming the identity of newly synthesized compounds and for meeting publication and regulatory standards.

Property Value
Molecular FormulaC₁₁H₁₁F₃O₂
Theoretical Monoisotopic Mass232.0711 Da
Nominal Mass232 Da

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹. The trifluoromethyl (CF₃) group will exhibit strong, characteristic C-F stretching vibrations, usually appearing in the 1100-1350 cm⁻¹ region. The aromatic ring will produce C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group will be visible between 1000 and 1300 cm⁻¹. Gas-phase IR data for the closely related isomer, Ethyl 3-(trifluoromethyl)benzoate, supports these expected ranges. nist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretch3050-3150Medium-Weak
Aliphatic C-HStretch2850-3000Medium
Ester C=OStretch1720-1740Strong
Aromatic C=CStretch1450-1600Medium-Variable
C-F (of CF₃)Stretch1100-1350Strong, Multiple Bands
Ester C-OStretch1000-1300Strong

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides information that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas IR detects vibrations that cause a change in dipole moment. For molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. A strong band corresponding to the symmetric "ring breathing" mode of the substituted benzene (B151609) ring would be anticipated around 1000 cm⁻¹. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the symmetric C-F stretching vibrations of the CF₃ group may be more easily identified in the Raman spectrum. Data from related molecules like 3-(Trifluoromethyl)benzoic acid and its methyl ester show characteristic Raman signals that can be used for comparison. chemicalbook.comnih.gov The technique is also highly effective for analyzing crystalline product forms. researchgate.net

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
Aromatic C-HStretch3050-3150Strong
Ester C=OStretch1720-1740Weak-Medium
Aromatic RingRing Breathing/Stretching1580-1620, ~1000Strong
C-F (of CF₃)Symmetric Stretch~700-800Medium

Other Advanced Spectroscopic and Diffraction Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The chromophores within this compound are the substituted benzene ring and the carbonyl group of the ester.

The benzene ring is expected to exhibit π → π* transitions. In substituted benzenes, these typically appear as a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) around 250-280 nm. The carbonyl group has a weak n → π* transition, which is often obscured by the much stronger π → π* transitions of the aromatic ring. The presence of substituents—the methyl group (an auxochrome), the ester group, and the electron-withdrawing trifluoromethyl group—will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene. The collective electronic effects of these groups will determine the precise position and intensity of the absorption bands.

Chromophore Transition Expected λmax Range (nm) Expected Molar Absorptivity (ε)
Benzene Ringπ → π* (E-band)200-230High
Benzene Ringπ → π* (B-band)250-280Low-Medium
Carbonyl Groupn → π*>280Low

X-ray Diffraction Analysis for Crystalline Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the crystalline structure of this compound. While data exists for related isomers and analogous structures, no published studies were identified that detail the single-crystal X-ray analysis of this specific compound.

Therefore, detailed research findings, including unit cell dimensions, space group, and other crystallographic parameters for this compound, are not available at this time. The generation of a data table for its crystalline structure is consequently not possible.

Computational and Theoretical Studies of Ethyl 3 Methyl 2 Trifluoromethyl Benzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule from first principles. For Ethyl 3-methyl-2-(trifluoromethyl)benzoate, these methods would offer a deep dive into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study of this compound would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to accurately model its ground state.

The primary outputs of such a calculation would include:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Thermodynamic Properties: Calculation of zero-point vibrational energy (ZPVE), enthalpy, Gibbs free energy, and entropy, which are crucial for understanding the molecule's stability and behavior in chemical reactions.

Vibrational Frequencies: Theoretical prediction of the infrared (IR) spectrum. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.

For related trifluoromethyl-containing aromatic compounds, DFT has been successfully used to determine geometric and thermal parameters, showing how substituents influence the molecule's planarity and energy.

Table 1: Exemplary DFT-Calculated Ground State Properties for a Benzoate (B1203000) Derivative (Note: This table is illustrative of the data that would be generated for this compound. Specific values are hypothetical.)

PropertyCalculated Value
Total Energy-X Hartrees
Dipole MomentY Debye
HOMO Energy-A eV
LUMO Energy-B eV
HOMO-LUMO GapC eV

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on the direct solution of the Schrödinger equation without empirical parameterization. While computationally more demanding than DFT, they provide higher accuracy, often considered the "gold standard" for small to medium-sized molecules. These methods would be employed to refine the electronic energy and structural parameters obtained from DFT, providing benchmark data for the molecule's stability and electronic properties.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MESP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ester group and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the methyl and ethyl groups, and potentially on the aromatic ring, indicating sites for nucleophilic attack.

Studies on similarly complex molecules have used MESP plots to identify sites liable for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This analysis provides quantitative insight into charge distribution and delocalization within the molecule.

Key information from an NBO analysis of this compound would include:

Natural Atomic Charges: A more chemically intuitive measure of the charge on each atom compared to other methods.

Table 2: Illustrative NBO Analysis Data for Key Interactions (Note: This table is illustrative. Specific stabilization energies are hypothetical.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O_carbonyl)π(C_aromatic-C_aromatic)X
π(C=C_ring)π(C=O_ester)Y
σ(C_methyl-H)σ*(C_ring-CF3)Z

Computational Reaction Mechanism Investigations

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing insights into pathways that are often difficult to probe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

Should this compound be involved in a chemical reaction, such as hydrolysis of the ester or a substitution on the aromatic ring, computational methods can map out the entire reaction pathway.

Transition State (TS) Localization: This involves finding the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state are critical for determining the reaction's activation energy and, therefore, its rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed "movie" of the atomic motions during the chemical transformation.

For reactions involving related benzoate derivatives, computational studies have successfully elucidated reaction mechanisms, showing how electronic effects of substituents control reactivity and regioselectivity. For instance, such a study on this compound could clarify how the electron-withdrawing trifluoromethyl group and the electron-donating methyl group collectively influence the reactivity of the ester and the aromatic ring.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and reaction pathways at the atomic level. For this compound, MD simulations, particularly using reactive force fields (ReaxFF), can provide critical insights into the formation and stability of reactive intermediates. escholarship.orgescholarship.org These simulations can model complex processes such as bond breaking and formation during a chemical reaction.

For instance, in reactions involving the cleavage of the ester group, radical intermediates may be formed. Computational studies on similar molecules, like phenolic esters, have utilized Density Functional Theory (DFT) calculations to elucidate plausible mechanisms involving single-electron transfer processes that lead to radical species. acs.org A similar approach for this compound would involve simulating the molecule's behavior under conditions that promote homolytic or heterolytic cleavage of its bonds. This could reveal the preferred pathways for decomposition or reaction, and identify the most likely transient species. The simulations would track the trajectories of atoms over time, allowing for the characterization of the geometry and energetics of intermediates that are often too short-lived to be observed experimentally.

Solvent Effects Modeling in Computational Chemistry

The solvent environment can dramatically influence the thermodynamics and kinetics of a chemical reaction. numberanalytics.comucsb.edu Computational chemistry offers several models to account for these solvent effects, which can be broadly categorized as implicit and explicit models. numberanalytics.compitt.edu

Implicit Solvent Models: Also known as continuum models (e.g., PCM, COSMO, SMD), these methods represent the solvent as a continuous dielectric medium. numberanalytics.com This approach is computationally efficient and can be used to model the average effect of the solvent on the solute's electronic structure and geometry. ucsb.edu For this compound, an implicit model could be used to predict how its properties, such as dipole moment and conformational stability, change in solvents of varying polarity.

Explicit Solvent Models: These models involve including a number of individual solvent molecules in the calculation. ucsb.edupitt.edu This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu Molecular dynamics simulations in a box of explicit solvent molecules can be particularly insightful. For instance, a study on the aggregation of polycyclic aromatic compounds used MD simulations to understand the role of different solvents (aromatic vs. aliphatic) on intermolecular interactions. tandfonline.com A similar study on this compound could elucidate how it interacts with specific solvent molecules, which is crucial for understanding reaction mechanisms in solution. pitt.edu

The choice of model depends on the specific research question. For predicting general solubility trends, an implicit model might suffice. However, to understand a reaction mechanism where the solvent actively participates, an explicit or hybrid model would be more appropriate. numberanalytics.compitt.edu

Structure-Reactivity Relationship (SRR) Studies

Application of Hammett-Type Parameters and Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

For this compound, the reactivity of the ester group is influenced by the electronic properties of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

The methyl group is generally considered an electron-donating group through an inductive and hyperconjugative effect. youtube.com

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com

The Hammett substituent constants (σ) for these groups in the meta and para positions provide a quantitative basis for these effects.

Substituentσ_metaσ_paraElectronic Effect
-CH₃-0.07-0.17Electron-donating
-CF₃0.430.54Electron-withdrawing
(Data sourced from established Hammett constant tables)

In this compound, the -CF₃ group is at the ortho position and the -CH₃ group is at the meta position relative to the ester group. While the standard Hammett equation is most reliable for meta and para substituents, the principles still apply qualitatively. The strong electron-withdrawing -CF₃ group at the ortho position is expected to significantly increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. The electron-donating -CH₃ group at the meta position would have a comparatively smaller, opposing effect. This interplay of substituent effects is critical in predicting the molecule's reactivity in reactions such as hydrolysis or amidation.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org The energies and spatial distributions of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. ucsb.edunumberanalytics.com

For this compound, the substituents on the benzene (B151609) ring significantly modify the HOMO and LUMO.

The electron-donating methyl group will raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. youtube.com

The strongly electron-withdrawing trifluoromethyl group will lower the energy of both the HOMO and LUMO, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution under the right conditions. youtube.com

In a reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is typically the most important for bond formation. wikipedia.org For this compound, the LUMO is expected to have significant localization on the carbonyl carbon of the ester group and the aromatic ring, particularly influenced by the -CF₃ group. This makes these sites the most likely points of attack by a nucleophile. FMO analysis can thus be used to rationalize the regioselectivity of reactions involving this molecule. While simple FMO theory is very useful, it's important to recognize its limitations, as other factors like electrostatic forces and steric hindrance also play a significant role in reactivity. ucsb.edu

Research Applications and Advanced Utilities in Organic Synthesis

Role in Methodological Advancement in Organic Chemistry

Benchmarking of New Synthetic Reagents and Catalysts

While specific documentation of Ethyl 3-methyl-2-(trifluoromethyl)benzoate as a formal benchmark standard is not prevalent, its molecular architecture makes it an excellent candidate for this purpose. The primary utility of a benchmark reagent is to test the limits and capabilities of a new catalyst or synthetic method. This compound is particularly well-suited for such evaluations due to:

Steric Hindrance: The trifluoromethyl (CF₃) group at the ortho position relative to the ethyl ester functionality presents significant steric bulk. A new catalyst designed for esterification, hydrolysis, or cross-coupling reactions at or near the ester group would be rigorously tested by its ability to accommodate this hindrance.

Electronic Effects: The CF₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. mdpi.comnih.gov In contrast, the methyl group at the meta position is weakly electron-donating. A new synthetic protocol's tolerance to such strong, localized electronic effects can be effectively gauged using this substrate.

Reaction Scope: By employing this molecule, researchers can determine if a new method is robust enough to work on substrates that are not sterically or electronically simple. Success with this compound would suggest a broad applicability of the new reagent or catalyst.

Understanding and Exploiting Fluorine's Unique Chemical Effects in Organic Reactions

The incorporation of fluorine, and particularly the trifluoromethyl group, into organic molecules imparts unique properties that are a major focus of contemporary chemical research. nih.gov this compound is an ideal model to study these effects.

The CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of fluorine atoms. mdpi.com This effect significantly lowers the electron density of the aromatic ring and influences the reactivity of the ester group. For instance, this deactivation makes electrophilic aromatic substitution reactions more difficult and directs them to specific positions. Conversely, it can make the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The steric presence of the ortho-CF₃ group can also dictate the conformational preferences of the ester group, potentially influencing the approach of reagents and the stereochemical outcome of reactions. nih.gov The interplay between the bulky, electron-withdrawing CF₃ group and the smaller, electron-donating methyl group creates a complex chemical environment that researchers can exploit to achieve high selectivity in organic transformations.

Comparative Analysis with Related Trifluoromethylated Benzoate (B1203000) Esters

To fully appreciate the distinct characteristics of this compound, a comparative analysis with its isomers and homologs is essential. These comparisons highlight how subtle changes in molecular structure can lead to significant differences in physical properties and chemical reactivity.

Isomeric and Homologous Studies (e.g., Ethyl 3-methyl-4-(trifluoromethyl)benzoate, Methyl 3-(trifluoromethyl)benzoate)

Comparing this compound with its isomers, such as Ethyl 3-methyl-4-(trifluoromethyl)benzoate, and its homologs, like Methyl 3-(trifluoromethyl)benzoate, reveals the critical role of substituent placement and the nature of the alkyl ester group.

Ethyl 3-methyl-4-(trifluoromethyl)benzoate: In this isomer, the bulky and strongly electron-withdrawing CF₃ group is moved to the para position. This relocation significantly reduces the steric hindrance around the ethyl ester group, likely increasing its accessibility and reactivity in reactions like hydrolysis or transesterification. libretexts.org Electronically, the CF₃ group's influence is now exerted from a different position, which would alter the regioselectivity of any reaction on the aromatic ring.

Methyl 3-(trifluoromethyl)benzoate: This compound is a homolog, differing by the ester group (methyl vs. ethyl), and an isomer, with the CF₃ group at the meta position and no methyl group. The absence of the ortho-substituent means this molecule experiences far less steric hindrance around the ester. Studies on homologous series of esters have shown that methyl esters can exhibit different rates of hydrolysis compared to their ethyl counterparts, often due to a combination of steric and electronic factors. nih.gov The CF₃ group at the meta position still imparts strong electron-withdrawing properties to the molecule, enhancing its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

PropertyThis compoundEthyl 3-methyl-4-(trifluoromethyl)benzoateMethyl 3-(trifluoromethyl)benzoate
Molecular FormulaC₁₁H₁₁F₃O₂C₁₁H₁₁F₃O₂C₉H₇F₃O₂ chemimpex.com
Molecular Weight232.20 g/mol232.20 g/mol204.15 g/mol chemimpex.com
Steric Hindrance at EsterHighLowLow
Boiling PointN/AN/A198 °C chemimpex.com
DensityN/AN/A1.3 g/cm³ chemimpex.com

Structural Modifications and Their Impact on Reactivity and Synthetic Utility

Structural modifications, even minor ones, can profoundly impact a molecule's reactivity and its usefulness in synthesis.

Impact of the Ester Group: Changing the ethyl group to a smaller methyl group in this compound would slightly reduce the steric bulk adjacent to the reactive center. This could lead to faster reaction rates in processes like saponification. Conversely, changing to a larger group like tert-butyl would drastically increase steric hindrance, making the ester much less reactive and potentially useful as a protecting group that can withstand certain reaction conditions. wikipedia.org

Impact of Ring Substituents: The position of the CF₃ and methyl groups is the most critical factor determining the molecule's character.

Moving the CF₃ group from the ortho to the meta or para position would decrease steric hindrance around the ester, generally increasing its reactivity.

The electronic influence of the CF₃ group on the ester is strongest from the ortho and para positions. Its placement dictates the electrophilicity of the carbonyl carbon and the acidity of α-protons if present.

The synthetic utility changes with isomerism. An ortho-CF₃ group might be used to direct metallation to the 6-position, whereas a para-CF₃ group might be exploited to activate the ring for nucleophilic aromatic substitution of a leaving group at the 1-position.

Q & A

What are the optimized catalytic methods for synthesizing Ethyl 3-methyl-2-(trifluoromethyl)benzoate, and how do reaction conditions affect yield?

Level: Advanced
Answer:
Synthesis of trifluoromethyl-substituted benzoates often involves transition metal catalysis. For example, gold-catalyzed fluoroarylation of gem-difluoroallenes has been used to synthesize similar ethyl benzoate derivatives, achieving yields of 43–56% under optimized conditions (e.g., 10 mol% AuCl catalyst, 60°C, 12 hours in dichloroethane) . Key factors influencing yield include:

  • Catalyst loading : Higher AuCl concentrations (>10 mol%) may lead to side reactions.
  • Temperature control : Excess heat (>80°C) can degrade intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DCE) enhance electrophilic activation of trifluoromethyl groups.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to achieve >99% purity .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how are spectral discrepancies addressed?

Level: Basic
Answer:
Primary methods :

  • NMR :
    • ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (split due to ortho-trifluoromethyl group) and ester CH₃ at δ 1.3–1.5 ppm (triplet, J=7.1 Hz) .
    • ¹⁹F NMR : CF₃ group resonates at δ -62 to -65 ppm .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm to assess purity (>99%) .
    Addressing discrepancies :
    • If splitting patterns deviate (e.g., unexpected coupling), use 2D NMR (COSY, HSQC) to confirm connectivity .
    • For co-eluting impurities in HPLC, optimize gradient elution or employ LC-MS for mass confirmation .

What are the critical safety considerations and storage protocols for handling this compound in research laboratories?

Level: Basic
Answer:

  • Hazards : Combustible (flash point: 83°C), may cause skin/eye irritation .
  • Storage :
    • Store in airtight containers at 2–8°C, away from oxidizers and moisture .
    • Use explosion-proof refrigeration for bulk quantities (>100 g) .
  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Work under fume hoods during synthesis .

How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of the benzoate ester in nucleophilic acyl substitution reactions?

Level: Advanced
Answer:
The ortho-trifluoromethyl group exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms:

  • Activation of carbonyl : Lowers LUMO energy, enhancing electrophilicity of the ester carbonyl (k₃ increased by ~3× compared to unsubstituted analogs) .
  • Steric hindrance : Ortho substitution reduces accessibility to nucleophiles (e.g., amines), requiring polar solvents (DMF, DMSO) to mitigate steric effects .
  • Kinetic vs. thermodynamic control : In competitive reactions (e.g., hydrolysis vs. aminolysis), trifluoromethyl groups favor faster hydrolysis (k₁ ~ 0.15 min⁻¹ at pH 7) due to transition-state stabilization .

What strategies can be employed to improve the scalability of this compound synthesis while maintaining high purity?

Level: Advanced
Answer:

  • Continuous flow synthesis : Reduces reaction time (from 12 hours to 2 hours) and improves heat transfer, minimizing byproduct formation .
  • Catalyst recycling : Immobilized Au nanoparticles on mesoporous silica enable >5 reaction cycles without significant loss in yield .
  • In-line purification : Couple flow reactors with automated flash chromatography systems to streamline isolation .

How can computational chemistry tools predict the physicochemical properties of this compound, and what validation methods are used?

Level: Advanced
Answer:

  • DFT calculations : Predict logP (experimental: 2.8; calculated: 2.7) and pKa (ester carbonyl: ~-2.5) using B3LYP/6-31G* basis sets .
  • MD simulations : Model solubility parameters (δ ~ 19.5 MPa¹/²) to guide solvent selection for crystallization .
  • Validation : Compare computed ¹H NMR shifts (GIAO method) with experimental data; deviations >0.1 ppm necessitate re-optimization of molecular conformations .

What are the common pitfalls in interpreting the NMR spectra of trifluoromethyl-substituted benzoate esters, and how can they be mitigated?

Level: Advanced
Answer:

  • ¹H-¹⁹F coupling : Overlooked splitting in ¹H NMR (e.g., CH₃ of ester split by CF₃) can mimic impurities. Use ¹⁹F-decoupled experiments to simplify spectra .
  • Dynamic effects : CF₃ rotation at room temperature may average signals. Acquire spectra at low temperatures (-40°C) to resolve rotamers .
  • Overlapping peaks : In crowded aromatic regions (δ 7.0–8.0 ppm), employ 2D HSQC to assign protons unambiguously .

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